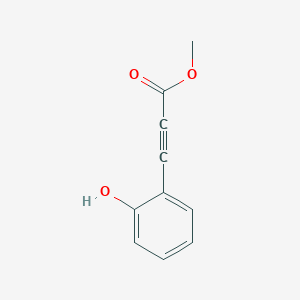

Methyl 3-(2-hydroxyphenyl)prop-2-ynoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl 3-(2-hydroxyphenyl)prop-2-ynoate |

InChI |

InChI=1S/C10H8O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,1H3 |

InChI Key |

KMRKHDIRNJSTSB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CC=CC=C1O |

Origin of Product |

United States |

Mechanistic Investigations and Organic Transformations Involving Methyl 3 2 Hydroxyphenyl Prop 2 Ynoate

Reactivity of the Prop-2-ynoate Functional Group

The carbon-carbon triple bond in methyl 3-(2-hydroxyphenyl)prop-2-ynoate is activated by the adjacent electron-withdrawing methyl ester group. This polarization renders the alkyne electrophilic and highly susceptible to attack by nucleophiles and participation in various pericyclic and metal-catalyzed reactions.

Nucleophilic Additions to the Alkyne

Activated alkynes, such as aryl propiolates, are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. acs.orgacs.orgnih.gov For alkynes conjugated with carbonyl groups, nucleophilic attack can theoretically occur at the carbonyl carbon (1,2-addition) or at the β-acetylenic carbon (1,4-addition). acs.orgnih.gov Softer nucleophiles typically favor the 1,4-conjugate addition pathway. nih.govresearchgate.net

The reaction with soft nucleophiles like thiols, amines, and alcohols is a historically significant organic transformation. acs.orgnih.gov For instance, the reaction of propiolates with thiophenolates was one of the earliest discovered examples of heteronucleophilic conjugate addition. acs.orgnih.gov The stereochemical outcome of these additions is often dependent on the reaction conditions and the nature of the nucleophile.

The general mechanism for the conjugate addition to an activated alkyne like this compound involves the attack of a nucleophile (Nu⁻) on the β-carbon of the alkyne, leading to a resonance-stabilized enolate intermediate. Subsequent protonation yields the final vinyl-substituted product. The presence of the phenolic hydroxyl group in the same molecule offers the potential for intramolecular nucleophilic addition, which could lead to the formation of cyclic structures like coumarins, depending on the reaction conditions.

Table 1: Examples of Nucleophilic Additions to Propiolate Systems This table is illustrative of reactions with propiolate systems, as specific data for this compound is not extensively documented.

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiol (e.g., Thiophenol) | Base-catalyzed (e.g., Et₃N) | α,β-Unsaturated β-thioester | nih.gov |

| Amine (e.g., Piperidine) | No catalyst, various solvents | β-Enaminoester | bham.ac.uk |

| Alcohol (e.g., Octanol) | Organocatalyst (e.g., DABCO) | β-Alkoxy-α,β-unsaturated ester | nih.gov |

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder Type Reactions)

The activated alkyne of this compound is a potent component in various cycloaddition reactions, providing access to a wide array of carbo- and heterocyclic frameworks.

[2+2+2] Cycloadditions: This reaction is a powerful, atom-efficient method for synthesizing six-membered rings, typically catalyzed by transition metals. libretexts.org The cyclotrimerization of three alkyne units or the co-cyclization of an alkyne with other unsaturated partners (like another alkyne and an alkene, or a nitrile) can lead to highly substituted aromatic and heterocyclic compounds. While specific examples involving this compound are not prevalent, aryl propiolates are known substrates in such transformations, suggesting its potential utility in synthesizing complex polycyclic aromatic systems.

Diels-Alder Type Reactions ([4+2] Cycloadditions): In a classic Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene ring. researchgate.netmasterorganicchemistry.com The electron-deficient nature of the propiolate system in this compound makes it an excellent dienophile for normal electron-demand Diels-Alder reactions. masterorganicchemistry.com The reaction is concerted and stereospecific, allowing for predictable control over the stereochemistry of the resulting cycloadduct. researchgate.net Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and control the regioselectivity of the cycloaddition. organic-chemistry.org

[3+2] Cycloadditions: These reactions involve the addition of a three-atom component (TAC) to the alkyne, yielding a five-membered heterocyclic ring. youtube.com This is a cornerstone of heterocyclic chemistry. Aryl propiolates are known to react with various TACs, such as azides (Huisgen cycloaddition) to form triazoles and nitrones to form isoxazolines. nih.govnih.gov Theoretical studies on the reaction between aryl azides and ethyl propiolate suggest a polar, single-step mechanism rather than a stepwise pathway through a zwitterionic intermediate. nih.gov

Table 2: Representative Cycloaddition Reactions with Aryl Alkynes/Propiolates This table illustrates the potential cycloaddition reactivity of this compound based on analogous systems.

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Cyclopentadiene | Thermal or Lewis Acid | Bicyclo[2.2.1]heptadiene derivative | researchgate.net |

| [3+2] Dipolar | Aryl Azide (B81097) | Thermal or Cu(I)/Ru(II) catalyst | 1,2,3-Triazole | nih.gov |

| [2+2] Cycloaddition | Acrylate | In(tfacac)₃-TMSBr | Cyclobutene | researchgate.net |

| [2+2+2] Cycloaddition | Di-yne | Rh(I) complex | Substituted Benzene | libretexts.org |

Hydrofunctionalization Processes (e.g., Hydroboration, Hydrosilylation, Hydrohalogenation)

Hydrofunctionalization involves the addition of an H-X bond across the alkyne. These reactions are fundamental for converting alkynes into functionalized alkenes with high regio- and stereocontrol.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne is a key method for synthesizing vinylboronates. google.com The reaction typically proceeds via a syn-addition mechanism. youtube.comchemistrysteps.com For terminal alkynes, hydroboration usually places the boron atom at the terminal carbon (anti-Markovnikov addition). However, for internal alkynes like this compound, the regioselectivity is influenced by both steric and electronic factors of the substituents. Subsequent oxidation of the resulting organoborane intermediate provides access to ketones or enols. youtube.com

Hydrosilylation: This process describes the addition of a silicon-hydride bond across the triple bond, typically catalyzed by transition metals, most notably platinum complexes. youtube.com The reaction is a major route to vinylsilanes, which are versatile synthetic intermediates. For alkynes, the addition is often stereospecifically cis, leading to the (E)-alkenylsilane. mdpi.com The regioselectivity can be controlled by the choice of catalyst and silane (B1218182) reagent.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to alkynes follows Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation (or vinylic cation) intermediate, and the halide adds to the other carbon. mdpi.comgoogle.com For the propiolate system, the proton would be expected to add to the α-carbon (adjacent to the ester) due to the electron-withdrawing nature of the ester group, which destabilizes an adjacent positive charge. The halide would then add to the β-carbon. The reaction can proceed further to give a dihaloalkane upon addition of a second equivalent of HX.

Metal-Catalyzed Transformations of the Alkyne (e.g., Gold, Silver, Ruthenium Catalysis)

The carbophilic nature of various transition metals makes them excellent catalysts for activating the alkyne moiety towards a wide range of transformations.

Gold and Silver Catalysis: Gold(I) and silver(I) are particularly effective π-acid catalysts that activate alkynes toward nucleophilic attack. youtube.com Gold-catalyzed reactions of propiolates are numerous and include hydroarylation, where an arene adds across the triple bond, and thioallylation processes. sigmaaldrich.comresearchgate.net Mechanistic studies on gold-catalyzed thioallylation of propiolates have shown that the turnover-limiting step is the conjugate addition of the thioether to the gold-activated alkyne. sigmaaldrich.com Silver catalysts are also used in multicomponent reactions involving alkynes and can promote olefination of aldehydes using propiolates as a surrogate for Wittig reagents. nih.govresearchgate.net In this process, a silver allenolate intermediate is proposed. nih.govresearchgate.net

Ruthenium Catalysis: Ruthenium complexes are versatile catalysts in organic synthesis. While less common for simple alkyne functionalization compared to gold or palladium, they are highly effective in processes like C-H activation and methylation of arenes. acs.org In the context of a substrate like this compound, ruthenium catalysts could potentially mediate ortho-C-H functionalization of the phenol (B47542) ring directed by the hydroxyl group, in competition with reactions at the alkyne.

Table 3: Selected Metal-Catalyzed Transformations of Aryl Propiolates

| Metal Catalyst | Reaction Type | Co-Reactant | Product Type | Reference |

|---|---|---|---|---|

| Gold (I) | Hydroarylation | Mesitylene | Substituted Cinnamate | researchgate.netlibretexts.org |

| Silver (I) | Carboxylation/Cyclization | CO₂ | Heterocyclic compounds | libretexts.org |

| Gold (I) | Thioallylation | Thioethers | α-allyl-β-thioacrylates | sigmaaldrich.com |

| Ruthenium(II) | C-H Methylation (on arene) | N,N,N-trimethylanilinium salts | ortho-Methylated arenes | acs.org |

Photochemical Reactions and Mechanisms (e.g., Photoinduced Cyclizations, PDDA Mechanism Studies for Related Arylalkynes)

Photochemistry offers a powerful, often metal-free, approach to induce unique chemical transformations. Arylalkynes are known to participate in a variety of photoinduced reactions.

Photoinduced Cyclizations: Visible-light-induced cascade reactions of arylalkynes can lead to the formation of complex polycyclic systems. For example, 2-vinyloxy arylalkynes have been shown to undergo visible-light-induced cyclization/aromatization with thiosulfonates to yield thio-substituted dibenzofuran (B1670420) derivatives. acs.org Similarly, photoinduced radical cascade cyclizations of alkynes with sodium sulfinates have been developed for the synthesis of benzothiophenes and thioflavones under metal- and photocatalyst-free conditions. libretexts.org Given the structure of this compound, intramolecular photoinduced cyclization involving the phenolic hydroxyl group attacking the alkyne is a plausible pathway to form coumarin (B35378) derivatives.

Photochemical [3+2] Cycloadditions: Aryl cyclopropyl (B3062369) ketones can undergo photoinduced [3+2] cycloadditions with alkynes without the need for catalysts or additives, providing an efficient route to five-membered rings. nih.gov This highlights the potential of the alkyne in this compound to act as the 2π component in photochemical cycloadditions.

Reactivity of the Methyl Ester Functionality

Transesterification and Amidation Reactions

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion to other esters (transesterification) or amides (amidation).

Transesterification can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, using an acid such as sulfuric acid or p-toluenesulfonic acid, proceeds via protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by the alcohol. Base-catalyzed transesterification involves the use of an alkoxide base, where the alkoxide acts as the nucleophile.

Amidation involves the reaction of the methyl ester with an amine. This reaction is generally slower than with acyl chlorides and often requires heating or catalysis. The reaction can be driven to completion by removing the methanol (B129727) byproduct. Direct amidation can be facilitated by Lewis acids or by converting the amine to a more nucleophilic species.

Table 4: Products of Transesterification and Amidation

| Entry | Reagent | Catalyst | Product Type |

| 1 | Ethanol | H₂SO₄ | Ethyl ester |

| 2 | Isopropanol | NaOiPr | Isopropyl ester |

| 3 | Benzyl alcohol | H₂SO₄ | Benzyl ester |

| 4 | Ammonia | - | Primary amide |

| 5 | Aniline | Heat | Anilide |

Reduction to Alcohols or Aldehydes

The methyl ester functionality can be selectively reduced to the corresponding primary alcohol or, under more controlled conditions, to the aldehyde. The choice of reducing agent is critical to achieve the desired transformation and to avoid the reduction of the alkyne and the aromatic ring.

Reduction to the primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will readily reduce the ester to the corresponding propargyl alcohol. Care must be taken as LiAlH₄ can also reduce the alkyne.

Selective reduction to the aldehyde is more challenging and requires a less reactive reducing agent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common reagent for the partial reduction of esters to aldehydes. researchgate.net The reaction is typically carried out at -78 °C to prevent over-reduction to the alcohol.

It is important to note that many reducing agents can also reduce the alkyne functionality. For instance, catalytic hydrogenation with palladium on carbon would likely reduce both the alkyne and the ester. Therefore, chemoselective reduction of the ester in the presence of the alkyne requires careful selection of reagents and reaction conditions.

Table 5: Potential Reduction Products of the Methyl Ester Functionality

| Entry | Reagent | Temperature | Product |

| 1 | LiAlH₄ | 0 °C to rt | (2-(3-Hydroxyprop-1-yn-1-yl)phenyl)methanol |

| 2 | DIBAL-H | -78 °C | 3-(2-Hydroxyphenyl)prop-2-ynal |

Advanced Spectroscopic Techniques in Research on Methyl 3 2 Hydroxyphenyl Prop 2 Ynoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. core.ac.uk For Methyl 3-(2-hydroxyphenyl)prop-2-ynoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic framework.

1H NMR and 13C NMR for Detailed Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would likely display a complex multiplet pattern for the four protons on the 2-hydroxyphenyl ring. The specific splitting patterns would be dictated by their ortho, meta, and para coupling relationships. A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be expected in the upfield region, typically around 3.8 ppm. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show ten distinct signals. Key expected signals include the ester carbonyl carbon at the downfield end of the spectrum (typically ~155-165 ppm), and two sp-hybridized carbons of the alkyne group (in the 65-100 ppm range). openochem.org The six carbons of the aromatic ring would appear in the aromatic region (~110-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The methyl ester carbon would be observed in the upfield region (~50-60 ppm).

Expected ¹H and ¹³C NMR Data Summary

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic CHs | ~6.8 - 7.5 | Multiplets (m) | ~115 - 135 |

| Aromatic C-OH | - | - | ~155 - 160 |

| Aromatic C-C≡ | - | - | ~110 - 120 |

| C≡C-Ar | - | - | ~80 - 95 |

| C≡C-COOCH₃ | - | - | ~75 - 90 |

| C=O | - | - | ~150 - 155 |

| OCH₃ | ~3.8 | Singlet (s) | ~52 |

| OH | Variable | Broad Singlet (br s) | - |

Note: The table presents predicted chemical shift ranges based on typical values for the functional groups present. Actual experimental values may vary.

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra and confirming the molecular structure. creative-biostructure.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. emerypharma.com Cross-peaks would be expected between adjacent aromatic protons, allowing for the definitive assignment of the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to confirm the assignment of the methyl ester protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity of the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. core.ac.uk Key expected correlations for this compound would include:

A correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the aromatic protons to the sp-hybridized alkyne carbons.

A correlation from the phenolic proton (-OH) to the carbon it is attached to (C-OH) and adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space. For this molecule, NOESY could show correlations between the protons on the methyl ester and any nearby aromatic protons, helping to understand the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₈O₃. The high accuracy of HRMS can differentiate this formula from other possibilities with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation patterns. researchgate.net By analyzing the fragments produced, the connectivity of the molecule can be confirmed. Expected fragmentation pathways could include:

Loss of the methoxy group (•OCH₃) from the ester.

Loss of carbon monoxide (CO) following the initial fragmentation.

Cleavage of the ester group, resulting in fragments corresponding to the hydroxyphenylpropiolyl cation and the methyl cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group.

A strong, sharp absorption around 1710-1730 cm⁻¹ due to the C=O stretching of the ester functional group.

A weak but sharp absorption in the 2200-2260 cm⁻¹ region, which is characteristic of the C≡C triple bond stretch of an internal alkyne. libretexts.orglibretexts.org The intensity is often weak for internal alkynes due to the small change in dipole moment during the vibration.

Absorptions in the 1450-1600 cm⁻¹ range corresponding to C=C stretching vibrations within the aromatic ring.

A strong absorption between 1200-1300 cm⁻¹ for the C-O stretching of the ester group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum of internal alkynes, is expected to give a strong signal in the Raman spectrum around 2200 cm⁻¹ because the polarizability of this bond changes significantly during vibration. researchgate.netnih.gov The symmetric breathing modes of the aromatic ring would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly sensitive to conjugated systems. quora.com The structure of this compound features a conjugated system that includes the phenyl ring, the alkyne, and the carbonyl group of the ester. This extended conjugation is expected to result in strong UV absorption. youtube.comlibretexts.org

The UV-Vis spectrum would likely show one or more strong absorption bands, corresponding to π→π* electronic transitions within this conjugated system. The presence of the hydroxyl group on the phenyl ring, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to a longer wavelength compared to an unsubstituted phenylpropiolate. shimadzu.com

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the ultimate structural confirmation. wikipedia.orgnih.gov This powerful technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov

The resulting crystal structure would reveal the planarity of the phenyl ring and the linear geometry of the C-C≡C-C unit. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the phenolic hydroxyl group and potentially π-π stacking interactions between the aromatic rings of adjacent molecules.

Theoretical and Computational Chemistry Studies of Methyl 3 2 Hydroxyphenyl Prop 2 Ynoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of Methyl 3-(2-hydroxyphenyl)prop-2-ynoate would provide fundamental information about its structure and inherent reactivity.

A critical first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-O and C-C single bonds), a conformational analysis is essential. By systematically rotating these bonds and performing geometry optimization at each step, a conformational landscape can be mapped out. This would identify the global minimum energy conformer as well as other low-energy local minima. The relative energies of these conformers are crucial, as they can influence the molecule's reactivity and its predominant form in different environments. For instance, the orientation of the hydroxyl and ester groups relative to the phenyl ring and alkyne is expected to significantly impact intramolecular interactions, such as potential hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are prone to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack, providing insight into its reaction mechanisms, particularly its cyclization to form coumarins.

| Orbital | Description | Predicted Location of High Density |

| HOMO | Electron-donating orbital | Likely concentrated on the electron-rich hydroxyphenyl ring. |

| LUMO | Electron-accepting orbital | Expected to be localized on the electron-deficient alkyne and ester groups. |

| HOMO-LUMO Gap | Indicator of reactivity | A calculated value would quantify its kinetic stability and electronic excitation potential. |

This interactive table is based on general principles of electronic effects in organic molecules, as specific DFT data for this compound is not available.

NBO and QTAIM analyses provide deeper insights into the electronic structure and bonding within a molecule.

NBO Analysis: This method translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. It quantifies charge distribution on each atom, revealing the polarity of bonds. For this compound, NBO analysis would detail the delocalization of electron density from the hydroxyl group and phenyl ring into the alkyne system (hyperconjugation), which is crucial for understanding its stability and reactivity.

QTAIM Analysis: This theory defines atomic properties based on the topology of the electron density. It can identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds. A QTAIM study would be able to confirm and quantify the strength of any intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the ester group in certain conformations.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Coordinate Scans

A primary chemical interest in this compound is its conversion into coumarin (B35378) derivatives, often catalyzed by metals like palladium or gold. Computational methods are instrumental in elucidating the step-by-step mechanism of such reactions.

By mapping the potential energy surface along a reaction coordinate (a geometric parameter that changes during the reaction), chemists can identify key intermediates and, most importantly, transition states. Transition state theory uses the properties of the transition state—the highest energy point along the reaction pathway—to calculate reaction rates. For the cyclization of this compound, computational studies would involve locating the transition state for the intramolecular attack of the hydroxyl group onto the alkyne. This would clarify whether the reaction proceeds via a direct hydroarylation or a more complex pathway involving the catalyst. The calculated activation energy (the energy difference between the reactant and the transition state) would predict the feasibility of the reaction under different conditions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. These predictions are valuable for confirming the identity and structure of a synthesized compound.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical NMR spectra can be generated. Comparing these predicted chemical shifts with experimental data serves as a rigorous test for the computed molecular geometry.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) spectrum of the molecule. This allows for the assignment of specific absorption bands to the stretching and bending motions of particular functional groups, such as the O-H, C≡C, and C=O bonds in this compound.

| Spectroscopic Data | Computational Prediction | Purpose |

| ¹H NMR | Chemical shifts (ppm) for each hydrogen atom. | Structural verification by comparison with experimental spectra. |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. | Elucidation of the carbon skeleton. |

| IR Frequencies | Wavenumbers (cm⁻¹) for vibrational modes. | Identification of functional groups and confirmation of bonding. |

This table illustrates the types of data that would be generated from computational spectroscopic studies.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of a molecule in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time based on a force field that describes intermolecular and intramolecular forces.

An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would provide insights into:

Solvation: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonding) with surrounding solvent molecules or other solute molecules.

This information is crucial for understanding how the solvent can influence the molecule's reactivity and the outcome of a chemical reaction.

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG-NCI)

A detailed topological analysis of the electron density for this compound, utilizing methods such as ELF, LOL, and RDG-NCI, has not been documented in the accessible scientific literature. Such an analysis would be invaluable for providing a deeper understanding of the chemical bonding, electron delocalization, and non-covalent interactions within the molecule.

Reduced Density Gradient-Non-Covalent Interactions (RDG-NCI) analysis would be instrumental in identifying and characterizing the weak intramolecular interactions that contribute to the molecule's conformational preferences and stability. This would include mapping potential hydrogen bonds involving the hydroxyl group and the carbonyl oxygen, as well as van der Waals interactions.

Due to the lack of specific research, no data tables or detailed findings on the topological analysis of electron density for this compound can be presented. The scientific community would benefit from future computational studies in this area to fully characterize the electronic structure of this compound.

Applications of Methyl 3 2 Hydroxyphenyl Prop 2 Ynoate in Materials Science and Catalysis

Polymer Synthesis and Functional Material Development: A Field of Potential

While no studies directly report the use of Methyl 3-(2-hydroxyphenyl)prop-2-ynoate in polymer synthesis, the presence of a reactive triple bond and a functional hydroxyl group suggests theoretical possibilities.

Monomer in Conjugated Polymer Architectures

The alkynyl group in this compound makes it a hypothetical candidate for polymerization reactions, such as polyaddition or cyclotrimerization, which could lead to the formation of conjugated polymers. These polymers are known for their unique electronic and optical properties. The 2-hydroxyphenyl substituent could further influence the polymer's final characteristics, potentially enhancing solubility or enabling post-polymerization modifications.

Precursor for Advanced Organic Materials with Tunable Optical/Electronic Properties

The inherent functionalities of this compound could, in theory, be exploited to synthesize more complex organic molecules. The hydroxyl group and the triple bond are reactive sites that could be modified to tune the electronic and photophysical properties of resulting materials. For instance, the hydroxyl group could act as a hydrogen-bond donor, influencing molecular packing and, consequently, bulk material properties.

Role in Supramolecular Chemistry and Self-Assembly Processes: An Unwritten Chapter

The molecular structure of this compound suggests a potential for engaging in non-covalent interactions, which are the cornerstone of supramolecular chemistry.

Design of Molecular Recognition Systems

The phenolic hydroxyl group is a classic hydrogen-bond donor and acceptor, indicating that this compound could participate in molecular recognition events. This could involve self-recognition or the recognition of other molecules, a fundamental aspect of designing sensors or molecular switches.

Formation of Ordered Supramolecular Structures

Through hydrogen bonding and potentially π-π stacking interactions involving the phenyl ring, this compound could theoretically self-assemble into well-defined, ordered structures in the solid state or in solution. The specific geometry and electronic nature of the molecule would dictate the dimensionality and properties of such assemblies.

Precursor for Ligands in Transition Metal Catalysis: A Hypothetical Application

The presence of multiple potential coordination sites—the hydroxyl oxygen, the ester carbonyl oxygen, and the alkyne's π-system—makes this compound an interesting, yet unexplored, candidate as a precursor for ligands in transition metal catalysis. The synthesis of multidentate ligands from this molecule could lead to novel catalysts with unique reactivity and selectivity. However, no such applications have been reported in the existing scientific literature.

Bio-orthogonal Chemistry and Bioconjugation Strategies

The unique structural attributes of this compound, specifically the presence of a terminal alkyne and a phenolic hydroxyl group, position it as a versatile tool in the realm of bio-orthogonal chemistry and bioconjugation. These functional groups are amenable to highly selective chemical reactions that can proceed within complex biological environments without interfering with native biochemical processes. This allows for the precise labeling and tracking of biomolecules, contributing significantly to our understanding of cellular dynamics and functions.

The primary application of this compound in this context revolves around its terminal alkyne group, a key participant in "click chemistry" reactions. nih.govwikipedia.orgnih.gov Of particular importance is the copper-free variant known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.orgwur.nlchempep.com In this strategy, the alkyne moiety of this compound can react with an azide-modified biomolecule. The reaction is driven by the ring strain of a cyclooctyne (B158145) partner, obviating the need for a cytotoxic copper catalyst and making it suitable for applications in living systems. wikipedia.orgsigmaaldrich.com This approach enables the attachment of this compound to a wide array of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically or genetically engineered to incorporate an azide (B81097) group. chempep.com

Another potential bioconjugation strategy involves the phenolic hydroxyl group. While less common in traditional bio-orthogonal "click" reactions, hydroxyl groups can undergo specific ligations under certain conditions. For instance, metal-free click reactions involving activated alkynes and hydroxyl groups have been reported, suggesting a potential avenue for the conjugation of this compound to biomolecules with accessible hydroxyl functionalities. nih.gov This could be particularly relevant for targeting specific amino acid residues on proteins or for labeling polysaccharides.

The dual functionality of this compound opens up possibilities for more complex bioconjugation strategies. For example, the alkyne could be used for an initial bio-orthogonal ligation, while the hydroxyl group remains available for subsequent chemical modification, allowing for the attachment of a second molecule of interest. This "dual-handle" approach could be valuable in the construction of sophisticated biomolecular probes and therapeutic agents.

The utility of alkyne-phenol structures as clickable probes has been demonstrated in proximity-dependent proteomic profiling, highlighting the practical application of molecules with similar functionalities to this compound. biocompare.com The ability to introduce a small, reactive handle like an alkyne into a biological system with minimal perturbation is a significant advantage of bio-orthogonal chemistry. website-files.com This allows for the study of biological processes in their native context, providing more accurate and meaningful data.

The table below summarizes the key functional groups of this compound and their potential roles in bioconjugation.

| Functional Group | Potential Bioconjugation Reaction | Reaction Partner on Biomolecule | Key Advantages |

| Terminal Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Copper-free, bio-orthogonal, high specificity |

| Phenolic Hydroxyl | Metal-Free Hydroxyl-Yne Bioconjugation | Activated Alkyne | Potential for specific targeting of hydroxyl-containing biomolecules |

Design and Synthesis of Novel Derivatives of Methyl 3 2 Hydroxyphenyl Prop 2 Ynoate

Structural Modifications at the Prop-2-ynoate Backbone

The carbon-carbon triple bond in the prop-2-ynoate backbone is a key site for structural diversification. Its electrophilic nature, enhanced by the adjacent ester group, allows for a variety of nucleophilic addition and cycloaddition reactions.

One primary modification involves the conjugate addition of nucleophiles to the β-carbon of the alkyne. This reaction can introduce a wide range of substituents, leading to the formation of trisubstituted alkenes with defined stereochemistry. The choice of nucleophile and reaction conditions can influence the E/Z selectivity of the resulting product.

Table 1: Potential Nucleophiles for Conjugate Addition to Methyl 3-(2-hydroxyphenyl)prop-2-ynoate

| Nucleophile Class | Specific Example | Resulting Functional Group |

| Thiols | Benzyl mercaptan | β-Thioalkene |

| Amines | Piperidine | Enamine |

| Organocuprates | Lithium dimethylcuprate | β-Methylated alkene |

| Phosphines | Triphenylphosphine | Zwitterionic adduct |

The alkyne functionality also serves as an excellent dienophile or dipolarophile in cycloaddition reactions . For instance, [3+2] cycloadditions with azides can yield triazole derivatives, while Diels-Alder reactions with suitable dienes can afford complex carbocyclic systems. These reactions provide a powerful tool for building molecular complexity in a single step.

Chemical Transformations of the Phenolic Hydroxyl Group

Etherification of the phenolic hydroxyl group can be achieved by reaction with alkyl halides or sulfonates under basic conditions. This modification can be used to introduce a variety of alkyl, benzyl, or other functionalized chains. The choice of the etherifying agent allows for fine-tuning of the lipophilicity and steric bulk of the resulting derivatives.

Esterification of the phenolic hydroxyl group with acyl chlorides or anhydrides leads to the formation of phenyl ester derivatives. This transformation can be used to introduce additional aromatic or aliphatic ester moieties, potentially modulating the compound's pharmacokinetic properties.

Table 2: Reagents for the Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Resulting Functional Group |

| Etherification | Benzyl bromide | Benzyl ether |

| Etherification | Methyl iodide | Methyl ether |

| Esterification | Acetyl chloride | Acetate ester |

| Esterification | Benzoyl chloride | Benzoate ester |

Furthermore, the phenolic hydroxyl group can be used as a handle for the attachment of more complex molecular fragments through the formation of ether or ester linkages. Derivatization techniques commonly used in gas chromatography-mass spectrometry (GC-MS) for the analysis of phenolic compounds, such as silylation or acylation, can also be employed for the synthesis of stable derivatives. mdpi.comnih.gov

Diversification via the Ester Moiety

The methyl ester group of this compound is amenable to several transformations, allowing for the introduction of a wide range of functional groups and the synthesis of new classes of compounds.

Hydrolysis of the methyl ester, typically under basic conditions, yields the corresponding carboxylic acid. This carboxylic acid derivative can then serve as a versatile intermediate for further modifications.

Amidation of the carboxylic acid with a variety of primary and secondary amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can produce a library of amide derivatives. This approach allows for the introduction of diverse substituents, including those with basic nitrogen atoms, which can be important for biological activity.

Transesterification with different alcohols under acidic or basic catalysis can be used to replace the methyl group with other alkyl or functionalized groups, leading to a series of new esters with varying steric and electronic properties.

Synthesis of Polycyclic and Heterocyclic Systems Derived from the Compound

The strategic placement of the phenolic hydroxyl group ortho to the alkyne chain makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions can be triggered by a variety of catalysts, leading to the formation of benzofurans and other related structures. nih.govdigitellinc.comacs.org

Intramolecular Cyclization to Benzofurans:

The 5-endo-dig cyclization of the phenolic hydroxyl group onto the alkyne is a powerful method for the synthesis of 2-substituted benzofurans. This reaction can be catalyzed by a range of transition metals, including gold, rhodium, and palladium. digitellinc.comacs.orgthieme-connect.com The substituent at the 2-position of the resulting benzofuran (B130515) would be the ester group or a derivative thereof.

Domino Reactions:

The initial cyclization can be followed by subsequent in-situ reactions to generate more complex polycyclic systems. For example, a rhodium-catalyzed cyclization can be followed by an intermolecular conjugate addition to afford 2,3-disubstituted benzofurans in a one-pot reaction. acs.org

Table 3: Catalysts for the Synthesis of Heterocyclic Systems

| Catalyst System | Resulting Heterocycle | Reaction Type |

| Gold(I) complexes | Benzofuran | 5-endo-dig cyclization |

| Rhodium(I)/BINAP | 2,3-Disubstituted benzofuran | Cyclization/addition cascade |

| Palladium(0) complexes | 3-Allylbenzofuran | O-allylation/cyclization |

Application of Combinatorial and High-Throughput Synthesis for Derivative Libraries

The multiple points of diversification on the this compound scaffold make it an excellent candidate for the application of combinatorial chemistry and high-throughput synthesis techniques. These approaches allow for the rapid generation of large libraries of related compounds for screening in drug discovery and materials science.

Parallel Synthesis:

In a parallel synthesis approach, the starting material can be distributed into an array of reaction vessels (e.g., a 96-well plate). Different reagents can then be added to each well to modify a specific functional group. For example, a library of amides could be generated by reacting the corresponding carboxylic acid with a diverse set of amines in a parallel fashion.

Split-and-Pool Synthesis:

For the generation of even larger and more diverse libraries, the split-and-pool synthesis strategy can be employed. In this method, a solid support is functionalized with the starting material and then divided into several portions. Each portion is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. This process allows for the exponential growth of the library size with each synthetic step.

The application of these high-throughput methods to the derivatization of this compound at its three key functionalization sites could rapidly generate a vast chemical space for exploration.

Future Research Directions and Interdisciplinary Prospects for Methyl 3 2 Hydroxyphenyl Prop 2 Ynoate

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

Predictive models for the reactivity of bifunctional organic molecules are also being developed. rsc.orgnih.govresearchgate.netnih.gov These models can help in understanding how the phenolic and alkynoate groups in Methyl 3-(2-hydroxyphenyl)prop-2-ynoate influence each other's reactivity in various chemical transformations. This predictive power will enable chemists to design more complex molecules with desired properties, using this compound as a versatile building block.

Table 1: Potential AI and Machine Learning Applications for this compound

| Application Area | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms analyze the target molecule's structure to propose multiple synthetic pathways from commercially available starting materials. gwern.netmicrosoft.commit.eduarxiv.org | Faster discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Machine learning models predict the optimal reaction conditions (temperature, solvent, catalyst, etc.) to maximize yield and minimize byproducts. | Reduced experimental effort and resource consumption. |

| Reactivity Prediction | Predictive models forecast the outcome of reactions involving the compound, considering the interplay of its functional groups. rsc.orgnih.govresearchgate.netnih.gov | Enhanced ability to design and execute complex synthetic strategies. |

| Property Prediction | AI can be used to predict various physicochemical and biological properties of the compound and its derivatives, guiding the design of new functional molecules. | Accelerated discovery of molecules with desired applications. |

Exploration of Novel Catalytic Pathways and Systems

The development of novel catalytic systems is paramount for the efficient and selective synthesis of this compound and its derivatives. A key reaction for the synthesis of such aryl alkynes is the Sonogashira coupling. researchgate.netrsc.orgmdpi.comnih.govbeilstein-journals.org Future research will likely focus on developing more robust and versatile catalysts for the Sonogashira coupling of phenols or their derivatives, which are often more challenging substrates than aryl halides. researchgate.netrsc.org This includes the exploration of catalysts based on earth-abundant and less toxic metals as alternatives to traditional palladium catalysts. nih.govbeilstein-journals.org

Furthermore, the application of flow chemistry presents a significant opportunity for the synthesis of aryl propiolates. acs.orgmdpi.comwiley-vch.deresearchgate.netnih.gov Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless scale-up. Integrating novel catalytic systems within flow reactors could lead to highly efficient and automated manufacturing processes for this compound.

Development of Advanced Analytical and Characterization Techniques

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives necessitates the use of advanced analytical and characterization techniques. While standard spectroscopic methods like NMR and IR are essential, more sophisticated techniques can provide deeper insights. longdom.orgdatanose.nlfiveable.me

For instance, in situ spectroscopic techniques can be employed to monitor the progress of reactions involving the alkyne group in real-time, providing valuable mechanistic information. mdpi.com Advanced mass spectrometry techniques can be used for the precise characterization of reaction products and intermediates. The application of these advanced analytical methods will be crucial for quality control in the synthesis of this compound and for understanding its behavior in various applications.

Table 2: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Information Provided | Relevance |

| In situ Spectroscopy (e.g., ReactIR) | Real-time monitoring of reaction kinetics and intermediates. | Elucidation of reaction mechanisms and optimization of reaction conditions. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for elemental composition confirmation. | Unambiguous identification of products and byproducts. |

| X-ray Crystallography | Three-dimensional molecular structure determination. | Understanding solid-state packing and intermolecular interactions. |

| Advanced NMR Techniques (e.g., 2D NMR) | Detailed structural elucidation and conformational analysis. | Complete assignment of proton and carbon signals and understanding of molecular geometry. |

Sustainable and Green Chemical Manufacturing of the Compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. For this compound, future research will focus on developing sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, the development of highly efficient and recyclable catalysts, and the minimization of waste generation.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a promising avenue for the green synthesis of hydroxyphenyl derivatives. nih.govresearchgate.netnih.gov Enzymes can operate under mild reaction conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of unwanted byproducts. The development of biocatalytic routes to key intermediates or even to the final compound itself would be a significant step towards a more sustainable manufacturing process.

Emerging Applications in Areas such as Chemical Biology and Advanced Materials Engineering

The unique bifunctional nature of this compound makes it an attractive candidate for a range of emerging applications in chemical biology and advanced materials engineering.

In chemical biology, hydroxyphenyl derivatives are often used in the design of fluorescent probes for the detection of reactive oxygen species (ROS) and other biologically important molecules. medchemexpress.comnih.govabmole.com The alkyne group in this compound can be readily functionalized using "click chemistry" reactions, allowing for the attachment of fluorophores or other reporter groups. digitellinc.comrsc.org This could lead to the development of novel chemical probes for studying biological processes. Additionally, hydroxyphenyl-based compounds have been investigated as inhibitors of enzymes like tyrosinase, suggesting potential applications in medicinal chemistry. nih.govresearchgate.net

In the field of advanced materials, alkyne-containing monomers are valuable building blocks for the synthesis of functional polymers. oborolabs.comoup.comrsc.org The polymerization of this compound or its derivatives could lead to the creation of novel polymers with interesting optical, electronic, or thermal properties. The phenolic hydroxyl group can also be used to further modify the properties of the resulting polymers. These materials could find applications in areas such as organic electronics, sensors, and coatings.

Table 3: Potential Emerging Applications of this compound

| Field | Potential Application | Rationale |

| Chemical Biology | Development of fluorescent probes. | The hydroxyphenyl group can act as a recognition element, while the alkyne allows for easy conjugation to reporter molecules. medchemexpress.comnih.govabmole.com |

| Design of enzyme inhibitors. | The hydroxyphenyl moiety is a common scaffold in bioactive molecules. nih.govresearchgate.net | |

| Advanced Materials | Synthesis of functional polymers. | The alkyne group can undergo polymerization to create conjugated polymers with unique properties. oborolabs.comoup.comrsc.org |

| Development of smart materials. | The phenolic hydroxyl group provides a site for post-polymerization modification, allowing for the tuning of material properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.